9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Description
Properties
Key on ui mechanism of action |
Inosine has been found to have potent axon-promoting effects in vivo following unilateral transection of the corticospinal tract of rats. The mechanism of this action is unclear. Possibilities include serving as an agonist of a nerve growth factor-activated protein kinase (N-Kinase), conversion to cyclic nucleotides that enable advancing nerve endings to overcome the inhibitory effects of myelin, stimulation of differentiation in rat sympathetic neurons, augmentation of nerve growth factor-induced neuritogenesis and promotion of the survival of astrocytes, among others. The mechanism of inosine's possible cardioprotective effect is similarly unclear. Inosine has been reported to have a positive inotropic effect and also to have mild coronary vasodilation activity. Exogenous inosine may contribute to the high-energy phosphate pool of cardiac muscle cells and favorably affect bioenergetics generally. Inosine has also been reported to enhance the myocardial uptake of carbohydrates relative to free fatty acids as well as glycolysis. In cell culture studies, inosine has been found to inhibit the production, in immunostimulated macrophages and spleen cells, of the proinflammatory cytokines, tumor necrosis factor (TNF)-alpha, interleukin (IL)-1, interleukin (IL)-12, macrophage-inflammatory protein-1 alpha and interferon (IFN)-gamma. It also suppressed proinflammatory cytokine production and mortality in a mouse endotoxemic model. These actions might account for the possible immunomodulatory, anti-inflammatory and anti-ischemic actions of inosine. |
|---|---|
CAS No. |
58-63-9 |
Molecular Formula |
C10H12N4O5 |
Molecular Weight |
268.23 g/mol |
IUPAC Name |
9-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10?/m1/s1 |
InChI Key |
UGQMRVRMYYASKQ-VTHZCTBJSA-N |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Appearance |
Solid powder |
melting_point |
218 °C |
physical_description |
White crystalline solid; [Sigma-Aldrich MSDS] Solid |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
40.2 [ug/mL] (The mean of the results at pH 7.4) 15.8 mg/mL |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Inosine; NSC 20262; NSC-20262; NSC20262 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Inosine can be synthesized by adding inosine into a sodium hydroxide aqueous solution to obtain an inosine aqueous solution. This solution is then mixed with sodium chloride, glycine, and sodium benzoate. Activated carbon is added, stirred, filtered, and diluted with water for injection. The pH of the solution is adjusted to 7-8 .
Industrial Production Methods: The industrial production of inosine involves similar steps as the synthetic route. The process ensures that the injection remains stable and avoids the yellowing of the solution by adding small amounts of glycine and sodium benzoate as auxiliary agents .
Chemical Reactions Analysis
Types of Reactions: Inosine undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the key reactions is the conversion of adenine to adenosine or inosine monophosphate (IMP), which is then converted into inosine .
Common Reagents and Conditions: Common reagents used in these reactions include purine nucleoside phosphorylase, which interconverts inosine and hypoxanthine . The conditions for these reactions typically involve enzymatic processes.
Major Products: The major products formed from these reactions include inosine monophosphate (IMP) and xanthosine monophosphate, which are key intermediates in purine metabolism .
Scientific Research Applications
Neurological Applications
Neuroprotective Effects
Inosine has been studied for its neuroprotective properties, particularly in conditions such as stroke and neurodegenerative diseases. Research indicates that inosine can stimulate axonal rewiring and improve behavioral outcomes post-stroke, enhancing performance in sensorimotor tasks . Additionally, it has shown promise in improving motor functions in models of Parkinson's disease and Huntington's disease by activating the adenosine A2 receptor pathway .
Case Study: Parkinson's Disease
A clinical trial involving 300 participants examined the effect of inosine on Parkinson's disease progression. While inosine elevated serum urate levels—associated with antioxidant properties—results indicated no significant impact on slowing disease progression over two years. However, the treatment was well tolerated, suggesting further exploration into its safety and potential benefits in combination therapies .
Immunomodulatory Effects
Enhancing Immune Response
Inosine has been identified as an immunomodulatory agent that can enhance T-cell function and promote anti-tumor responses. Studies demonstrate that inosine supplementation can improve the efficacy of cancer immunotherapies by increasing the number of tumor-infiltrating lymphocytes and enhancing their functional capacity .
Case Study: Cancer Therapy
In preclinical models, combining inosine with anti-PD-L1 antibodies resulted in improved outcomes compared to monotherapy. The combination therapy led to a higher percentage of CD8+ T cells expressing pro-inflammatory cytokines, which are crucial for effective anti-tumor immunity .
Cardiovascular Applications
Cardioprotective Properties
Inosine has been shown to exert cardioprotective effects by modulating oxidative stress and inflammatory responses. This is particularly relevant in conditions such as myocardial infarction, where inosine may help preserve cardiac function .
Anti-inflammatory Applications
Role in Inflammatory Diseases
Inosine has demonstrated significant anti-inflammatory effects in various experimental models. For instance, it has been shown to suppress inflammatory cytokines in liver injury models and improve outcomes in conditions like sepsis by modulating immune responses .
Mechanism of Action
Inosine exerts its effects through various molecular targets and pathways. It has potent axon-promoting effects, possibly serving as an agonist of nerve growth factor-activated protein kinase (N-Kinase). It may also be converted to cyclic nucleotides that enable advancing nerve endings to overcome inhibitory effects of myelin . Additionally, inosine stimulates differentiation in rat sympathetic neurons and promotes the survival of astrocytes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Inosine shares functional and structural similarities with other purine derivatives, pyrimidines, and nucleobases. Below is a systematic comparison:
Structural and Functional Comparison
Metabolic Pathways
- Inosine vs. Adenosine: Inosine is metabolized via the purine salvage pathway to hypoxanthine, while adenosine is phosphorylated to AMP or deaminated to inosine .
- Inosine vs. Guanosine: Guanosine forms tetrads in G-quadruplex structures; inosine substitution disrupts Hoogsteen hydrogen bonding, altering structural stability . Both are neuroprotective, but guanosine enhances astrocyte proliferation, while inosine reduces apoptosis via HSP-70 upregulation .
Analytical Differentiation
- HPLC/LC-MS: Inosine elutes earlier than adenosine and guanosine due to polarity differences (retention time: 8–12 min vs. 10–15 min) . Spectral matching (≥99% UV similarity) confirms identity in complex matrices like soil or plasma .
- NMR: Inosine’s imino proton signal shifts upfield compared to guanosine, aiding G-quadruplex studies .
Key Research Insights
- Structural Flexibility: Inosine’s lack of a 2-amino group enables unique interactions in RNA and DNA structures, such as resolving steric clashes in enzymatic incorporation (e.g., CutA polymerase) .
- Dual Roles in Apoptosis: Inosine reduces CytC and Calpain expression in ischemic brains, suppressing apoptosis, yet promotes apoptosis in cancer cells via mitochondrial pathways .
- Microbial Metabolism: Lactobacillus strains metabolize inosine to hypoxanthine without uric acid production, suggesting probiotic applications for hyperuricemia .
Tables for Comparative Analysis
Table 1: Structural Properties
| Compound | Molecular Formula | Base Structure | Functional Groups |
|---|---|---|---|
| Inosine | C₁₀H₁₂N₄O₅ | Hypoxanthine | 6-oxo, ribose |
| Adenosine | C₁₀H₁₃N₅O₄ | Adenine | 6-amino, ribose |
| Guanosine | C₁₀H₁₃N₅O₅ | Guanine | 2-amino, 6-oxo, ribose |
Table 2: Functional Contrast in Disease Models
Q & A
Q. What are the primary biochemical pathways involving inosine, and how can researchers identify key enzymes for targeted studies?
Inosine participates in purine metabolism, RNA modification, and cellular energy regulation. To identify key enzymes (e.g., purine nucleoside phosphorylase or adenosine deaminase), researchers should:
- Use metabolomic profiling to map inosine’s metabolic intermediates in cell or tissue models.
- Perform enzyme activity assays under controlled conditions (pH, substrate concentration) to quantify catalytic efficiency.
- Cross-reference findings with databases like KEGG or BRENDA to validate pathway relevance .
Q. How does inosine modulate immune responses, and what in vitro models are optimal for initial screening?
Inosine alters immune cell activity via adenosine receptor signaling and mTOR pathway modulation. For screening:
- Use primary immune cell cultures (e.g., T-cells, macrophages) to assess cytokine production (IL-10, IFN-γ) via ELISA.
- Apply flow cytometry to evaluate cell-surface receptor expression (e.g., CD39/CD73) post-inosine treatment.
- Validate results in co-culture systems mimicking tumor microenvironments to study immunosuppressive effects .
Q. What analytical techniques ensure accurate quantification of inosine in biological samples?
- High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) for high specificity.
- Mass Spectrometry (LC-MS/MS) for low-concentration detection in plasma or cerebrospinal fluid.
- Normalize data using internal standards (e.g., isotopically labeled inosine) to correct for matrix effects .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported neuroprotective vs. neurotoxic effects of inosine?
Contradictions often arise from dose-dependent responses or model-specific variability. Strategies include:
- Conducting dose-response studies in multiple models (e.g., zebrafish, murine neurons, human iPSCs) to identify toxicity thresholds.
- Analyzing transcriptomic data (RNA-seq) to compare pathways activated at therapeutic vs. toxic doses.
- Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental scope .
Q. What experimental design considerations are critical for longitudinal studies assessing inosine’s impact on purine metabolism in human subjects?
- Ethical compliance : Obtain IRB approval and informed consent, especially for vulnerable populations (e.g., athletes using inosine supplements).
- Sampling frequency : Collect serial blood/urine samples to track purine metabolites (e.g., uric acid, hypoxanthine) weekly over 6–12 months.
- Confounder control : Stratify participants by diet, renal function, and genetic polymorphisms (e.g., SLC28/29 transporters) .
Q. How can cross-species extrapolation challenges be addressed when studying inosine’s therapeutic potential?
- Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to adjust for species-specific metabolic rates.
- Validate findings in humanized mouse models expressing human adenosine receptors or transporters.
- Compare tissue-specific RNA expression profiles (e.g., liver vs. brain) across species to identify conserved pathways .
Methodological Guidance
Q. What statistical approaches are robust for analyzing inosine’s dose-dependent effects in heterogeneous cell populations?
- Apply mixed-effects models to account for variability between cell batches or donors.
- Use Bayesian hierarchical modeling to integrate prior data (e.g., historical dose-response curves).
- Visualize data with dose-response heatmaps to highlight subpopulation-specific trends .
Q. How should researchers formulate a hypothesis when investigating inosine’s role in RNA modification?
- Start with a PICO framework : Population (specific cell type), Intervention (inosine concentration), Comparison (untreated controls), Outcome (RNA modification levels).
- Use RiboMeth-seq or LC-MS to quantify inosine incorporation in rRNA or mRNA.
- Reference prior studies on A-to-I RNA editing enzymes (ADARs) to contextualize mechanisms .
Data Interpretation and Reporting
Q. How can researchers address variability in inosine’s bioavailability across preclinical studies?
- Standardize administration routes (oral vs. intraperitoneal) and vehicle solutions (e.g., PBS vs. DMSO).
- Report bioavailability metrics (Cmax, AUC) alongside efficacy data.
- Use microdialysis in target tissues (e.g., brain) to measure local concentrations .
Q. What guidelines ensure reproducibility when publishing inosine-related findings?
- Follow ARRIVE 2.0 guidelines for animal studies, detailing sample sizes and exclusion criteria.
- Deposit raw data (e.g., HPLC chromatograms, RNA-seq files) in public repositories like Figshare or Zenodo.
- Describe experimental conditions exhaustively (e.g., buffer composition, incubation times) to enable replication .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
